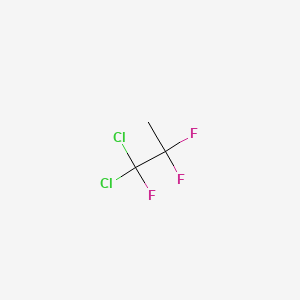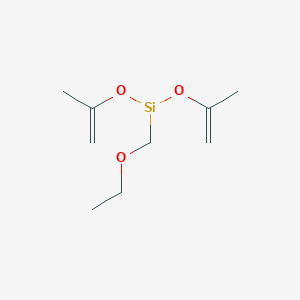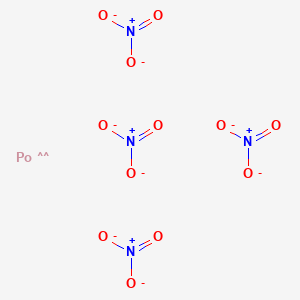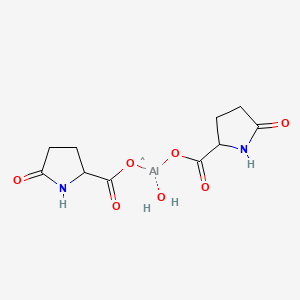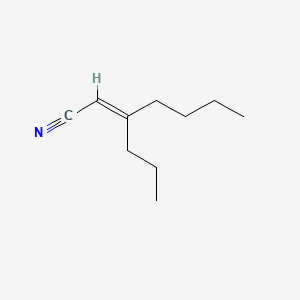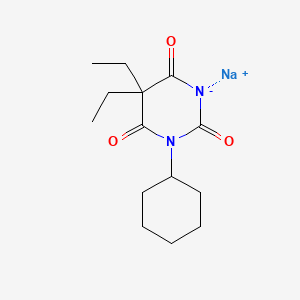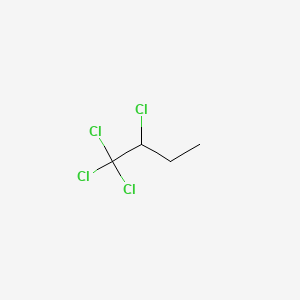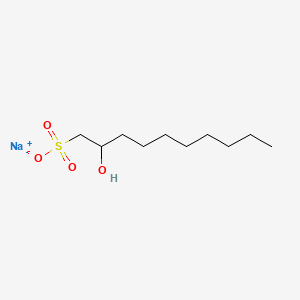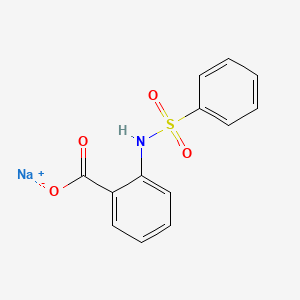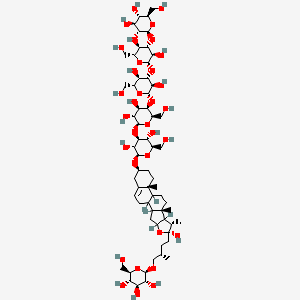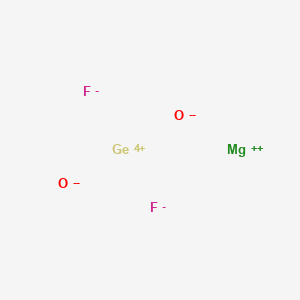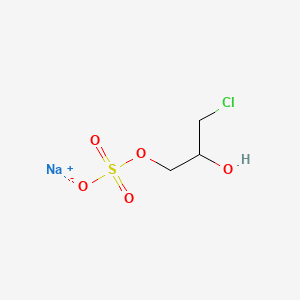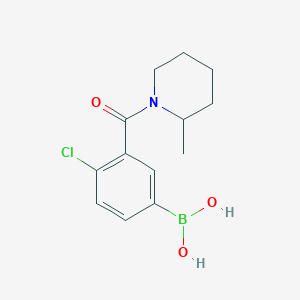
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H17BClNO3 and a molecular weight of 281.54 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a chlorinated benzene ring and a piperidine moiety. It is used in various chemical and pharmaceutical applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions starting from 2-methylpiperidine.
Attachment to Benzene Ring: The piperidine moiety is then attached to a chlorinated benzene ring through a carbonylation reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in the development of boron-containing drugs.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a biochemical probe. The compound’s effects are mediated through pathways involving these interactions, leading to various biological and chemical outcomes.
Comparaison Avec Des Composés Similaires
4-Chloro-3-(2-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives:
Phenylboronic Acid: Lacks the piperidine and chlorine substituents, making it less versatile in certain applications.
4-Chlorophenylboronic Acid: Similar but lacks the piperidine moiety, affecting its reactivity and application scope.
3-(2-Methyl-1-piperidinylcarbonyl)benzeneboronic Acid: Similar but lacks the chlorine atom, influencing its chemical behavior.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and functional properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C13H17BClNO3 |
|---|---|
Poids moléculaire |
281.54 g/mol |
Nom IUPAC |
[4-chloro-3-(2-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BClNO3/c1-9-4-2-3-7-16(9)13(17)11-8-10(14(18)19)5-6-12(11)15/h5-6,8-9,18-19H,2-4,7H2,1H3 |
Clé InChI |
XHZUNPLCZJWTBR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


